Ethyl 4-ethyl-4-octadecylmorpholinium sulphate
Overview
Description
Ethyl 4-ethyl-4-octadecylmorpholinium sulphate is a chemical compound known for its surfactant properties. It is also referred to as N-Cetyl-N-ethyl morpholinium ethyl sulfate. This compound is characterized by its molecular formula C26H55NO5S and a molecular weight of 493.79 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 4-ethyl-4-octadecylmorpholinium sulphate typically involves the reaction of morpholinium with ethyl ether and cetyl bromide. The reaction conditions include:
Reactants: Morpholinium, ethyl ether, cetyl bromide
Solvent: Typically an organic solvent like dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Often a base such as sodium hydroxide to facilitate the reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-ethyl-4-octadecylmorpholinium sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler morpholinium derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl or octadecyl groups are replaced by other functional groups using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
Ethyl 4-ethyl-4-octadecylmorpholinium sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: In biological research, it is employed as a cell membrane disruptor to release intracellular components for analysis.
Medicine: This compound is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-4-octadecylmorpholinium sulphate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its role as a detergent and emulsifier. The molecular targets include cell membranes and other lipid-containing structures, where it disrupts the lipid bilayer, leading to cell lysis and release of intracellular contents .
Comparison with Similar Compounds
Ethyl 4-ethyl-4-octadecylmorpholinium sulphate can be compared with other similar surfactants such as:
Cetyltrimethylammonium bromide (CTAB): Another cationic surfactant with similar applications but different molecular structure.
Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory and industrial applications.
Triton X-100: A non-ionic surfactant widely used in biochemical research.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications .
Properties
IUPAC Name |
4-ethyl-4-octadecylmorpholin-4-ium;ethyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2)21-23-26-24-22-25;1-2-6-7(3,4)5/h3-24H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFUBPWVZUQUSN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1(CCOCC1)CC.CCOS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064938 | |
Record name | 4-Ethyl-4-octadecylmorpholinium ethyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10096-64-7 | |
Record name | Morpholinium, 4-ethyl-4-octadecyl-, ethyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10096-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stearethyl morpholinium ethosulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010096647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-4-octadecylmorpholinium ethyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-ethyl-4-octadecylmorpholinium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARETHYL MORPHOLINIUM ETHOSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q9O4VV0BY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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